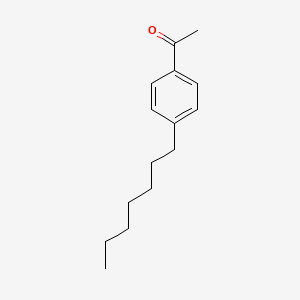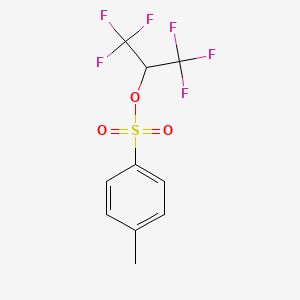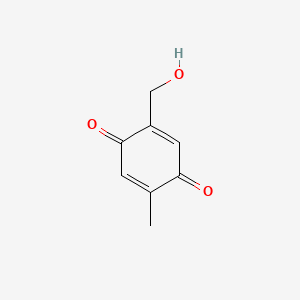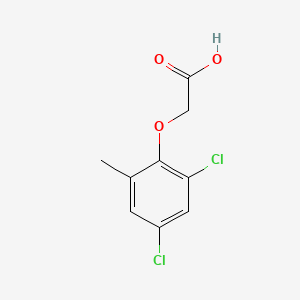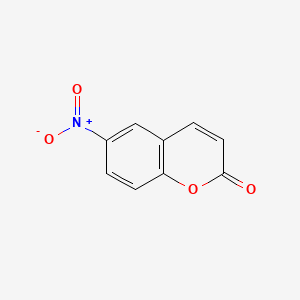
Hexamethylacetone
Descripción general
Descripción
Mecanismo De Acción
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone, is a chemical compound with the formula C9H18O . It is used as a solvent and reagent in organic synthesis . This article will explore the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to be used in organic synthesis, suggesting that it interacts with various organic compounds to facilitate chemical reactions .
Mode of Action
It is known to be used as a reagent in organic synthesis, indicating that it participates in chemical reactions to form new compounds .
Biochemical Pathways
As a reagent in organic synthesis, it likely participates in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a chemical compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals, among others .
Métodos De Preparación
Hexamethylacetone can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl chloride with acetone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .
In industrial settings, this compound is produced by the oxidation of di-tert-butyl ketone. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Hexamethylacetone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions are carboxylic acids, alcohols, and substituted ketones .
Aplicaciones Científicas De Investigación
Hexamethylacetone has a wide range of applications in scientific research:
Biology: this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: This compound is used in the production of specialty chemicals and as a solvent in various industrial processes .
Comparación Con Compuestos Similares
Hexamethylacetone can be compared with other similar compounds such as acetone and di-tert-butyl ketone:
Di-tert-butyl ketone: This compound is structurally similar to this compound but lacks the additional methyl groups, making it less sterically hindered and more reactive in certain chemical reactions.
This compound’s unique structure, with its multiple methyl groups, provides it with distinct chemical properties and reactivity compared to these similar compounds.
Propiedades
IUPAC Name |
2,2,4,4-tetramethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQGEWJEWJMQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061154 | |
| Record name | Di-tert-butyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-24-7 | |
| Record name | Di-tert-butyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanone, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-tert-butyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexamethylacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW4P959GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of solvent and temperature on the electron spin resonance (ESR) spectrum of the hexamethylacetone-sodium ion-quartet?
A1: Research indicates that both solvent and temperature can significantly influence the sodium coupling constant observed in the ESR spectrum of the this compound-sodium ion-quartet []. Studies using tetrahydrofuran, methyltetrahydrofuran, and their mixtures revealed that the sodium coupling constant varies with solvent composition, suggesting an equilibrium between radicals with differing solvent sheaths. Additionally, decreasing the temperature led to an increase in the sodium coupling constant, potentially due to structural changes within the solvent sheath and a decrease in populated vibrational levels [].
Q2: How does this compound react with lithium diethylamide?
A2: this compound, similar to benzophenone, undergoes a three-step reaction with lithium diethylamide. This reaction sequence is initiated by a redox process and ultimately results in the formation of a stable aldol adduct [].
Q3: Can you elaborate on the role of this compound in the Barbier synthesis and its connection to radical pathways?
A3: Research suggests that the Barbier synthesis, contrary to the conventional understanding, may not always rely on the formation of an organometallic compound in situ []. In specific cases, a radical pathway dominates. This pathway involves the reaction of a halogenated derivative with lithium, generating an anion radical. This radical can then be directly intercepted by a ketone, such as this compound, or its corresponding ketyl radical on the metal surface, even before a Grignard reagent can form []. This mechanism is prominently observed in reactions involving 1-bromoadamantane and this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


